



Application Notes and Protocols for 2-(benzylamino)cyclopentan-1-ol

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Compound of Interest		
Compound Name:	2-(benzylamino)cyclopentan-1-ol	
Cat. No.:	B6267802	Get Quote

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Introduction

2-(Benzylamino)cyclopentan-1-ol is a chiral β-amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Its rigid cyclopentane backbone and the presence of both a hydroxyl and a secondary amino group allow for effective coordination to metal centers, making it a valuable tool in the stereoselective synthesis of complex molecules. These characteristics have led to its application in the development of novel pharmaceuticals, particularly those targeting the central nervous system (CNS), and in the synthesis of antiviral agents like carbocyclic nucleosides.

This document provides detailed application notes and experimental protocols for the use of **2-(benzylamino)cyclopentan-1-ol**, focusing on its role as a chiral ligand in asymmetric catalysis and as a key intermediate in the synthesis of biologically active compounds.

Chemical and Physical Properties

The properties of **2-(benzylamino)cyclopentan-1-ol** are summarized in the table below, with specific values provided for the (1S,2S) enantiomer where applicable.



Property	Value	Reference(s)
IUPAC Name	(1S,2S)-2- (benzylamino)cyclopentan-1-ol	[1]
Synonyms	(1S,2S)-2- (benzylamino)cyclopentanol, Trans-(1S,2S)-2- Benzylaminocyclopentanol	[1]
CAS Number	68327-02-6 ((1S,2S) isomer)	[1]
Molecular Formula	C12H17NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	White solid	[1]
Melting Point	79°C	[1]
Storage Temperature	2-8°C	[1]

Applications in Asymmetric Synthesis

The primary application of **2-(benzylamino)cyclopentan-1-ol** is as a chiral ligand or auxiliary in asymmetric synthesis. Its rigid structure provides a well-defined chiral environment, leading to high enantioselectivity in various chemical transformations.

Chiral Ligand for Asymmetric Transfer Hydrogenation

Chiral β-amino alcohols, such as **2-(benzylamino)cyclopentan-1-ol**, are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. The resulting chiral alcohols and amines are valuable intermediates in pharmaceutical synthesis. The rigidity of the cyclopentane ring is crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example based on established procedures for Ru(II)-catalyzed ATH using chiral β -amino alcohol ligands.

Materials:



- [RuCl₂(p-cymene)]₂
- (1S,2S)-2-(benzylamino)cyclopentan-1-ol
- Acetophenone
- Isopropyl alcohol (reagent grade)
- Potassium hydroxide (KOH)
- Anhydrous toluene
- · Standard work-up and purification reagents

Procedure:

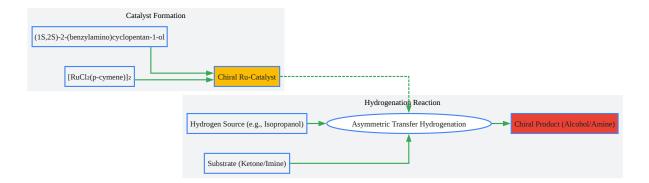
- In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-2 (benzylamino)cyclopentan-1-ol (2.2 mol%) is stirred in anhydrous toluene for 30 minutes to form the catalyst complex.
- The solvent is removed under vacuum.
- The catalyst is dissolved in isopropyl alcohol.
- A solution of potassium hydroxide (5 mol%) in isopropyl alcohol is added to the catalyst solution.
- Acetophenone (1 mmol) is added to the reaction mixture.
- The reaction is stirred at room temperature and monitored by TLC or GC.
- Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield (R)-1-phenylethanol.



Expected Outcome:

- High conversion to the corresponding chiral alcohol.
- Good to excellent enantiomeric excess (ee), typically up to 82% for similar rigid ligands[2].

Logical Workflow for Asymmetric Transfer Hydrogenation



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Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Chiral Auxiliary for the Synthesis of β-Amino Acids

Chiral auxiliaries derived from **2-(benzylamino)cyclopentan-1-ol** can be employed in the stereoselective synthesis of β -amino acids. These non-natural amino acids are of significant interest in medicinal chemistry for the creation of peptidomimetics with enhanced stability and biological activity.



Experimental Protocol: Diastereoselective Alkylation for β-Amino Acid Synthesis

This protocol is a generalized procedure based on the use of chiral auxiliaries for the synthesis of β^2 ,²-amino acids.

Materials:

- Chiral bicyclic N,O-acetal derived from 2-(benzylamino)cyclopentan-1-ol
- Anhydrous tetrahydrofuran (THF)
- Hexamethylphosphoramide (HMPA)
- Alkylating agent (e.g., benzyl iodide)
- Lithium hexamethyldisilazide (LHMDS)
- · Standard work-up and purification reagents

Procedure:

- Dissolve the chiral N,O-acetal (1 equivalent) in dry THF under an inert atmosphere.
- Add HMPA (4 equivalents) and cool the mixture to -78°C.
- Add the alkylating agent (3 equivalents).
- Add LHMDS (2 equivalents) dropwise and stir for 5 minutes.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and warm to room temperature.
- Extract the product with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography to isolate the diastereomerically enriched product.



Subsequent acidic hydrolysis will yield the desired enantiopure β-amino acid.

Expected Outcome:

High yield of the alkylated product with good diastereoselectivity (dr > 80:20)[3].

Intermediate in the Synthesis of Bioactive Molecules

2-(Benzylamino)cyclopentan-1-ol is a precursor to (1S,2S)-2-aminocyclopentanol through debenzylation. This aminocyclopentanol is a key intermediate in the synthesis of various biologically active compounds, including antiviral carbocyclic nucleosides.

Synthesis of Carbocyclic Nucleoside Analogues

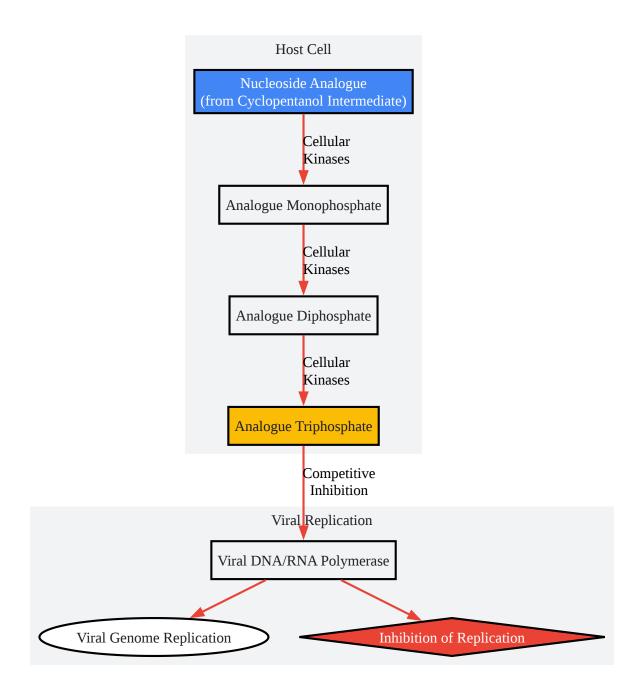
Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. (1S,2S)-2-Aminocyclopentanol can be elaborated into cyclopentenyl derivatives that serve as scaffolds for the attachment of various nucleobases.

Signaling Pathway Context

Many antiviral nucleoside analogues exert their effect by targeting viral polymerases. Once inside the cell, they are phosphorylated to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.

Diagram of Nucleoside Analogue Activation and Action





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